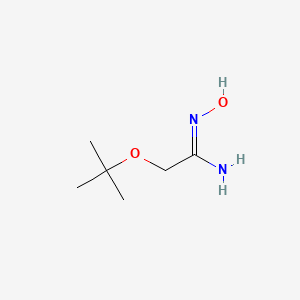
2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid
Vue d'ensemble
Description
2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid, also known as FSV, is a sulfonamide-based compound. It has a molecular weight of 249.22 .
Molecular Structure Analysis
The IUPAC name for this compound is [4-(aminosulfonyl)-2-fluorophenoxy]acetic acid . The InChI code and key, which provide a text representation of the compound’s structure, are also available .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Electrochemical Hydrogenation in Pharmaceutical Synthesis
Electrochemical hydrogenation of α-aryl acrylic acids has been investigated, focusing on compounds like 2-(2-fluoro-4-biphenyl) propenoic acid. This method, conducted at a nickel cathode, does not require an external supply of pressurized H2 gas and produces significant yields of aryl-2-propionic acids such as flurbiprofen. The process emphasizes the importance of parameters such as substrate concentration and reaction temperature in achieving high yield and efficiency in pharmaceutical synthesis processes (Raju, Damodar, & Reddy, 2002).
Crystal Structure Elucidation and Chemical Reactivity
The compound 2-(4-fluorophenoxy) acetic acid was synthesized and analyzed to determine its crystal structure and chemical reactivity. The study provided detailed insights into the crystal structure, molecular interactions, and reactivity of the molecule. Such research is crucial in understanding the physical and chemical properties of the compound, which can have implications in various scientific fields, including material science and pharmaceuticals (Prabhuswamy et al., 2021).
Synthesis and Application in Carbohydrate Chemistry
The synthesis and application of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor in carbohydrate chemistry highlight the compound's relevance in protecting hydroxyl groups. The Fsec group's stability under different conditions and its utility in synthesizing complex carbohydrates underscore its importance in synthetic chemistry and potential pharmaceutical applications (Spjut, Qian, & Elofsson, 2010).
Synthesis of Novel Esters and Their Characterization
The synthesis of novel 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids demonstrates the compound's utility in creating new chemical entities. These novel compounds, characterized by elemental analysis, IR, 1H NMR, and MS, showcase the potential of 2-(2-fluoro-4-sulfamoylphenoxy)acetic acid derivatives in various applications, including material science and drug development (Shi-tao, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-fluoro-4-sulfamoylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO5S/c9-6-3-5(16(10,13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXZHSHGGNFIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide](/img/structure/B1438178.png)




![4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline](/img/structure/B1438185.png)
![3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1438187.png)
![[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1438188.png)

![4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1438195.png)